molecular formula C13H10Cl2N2O B11777339 4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine

4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine

Cat. No.: B11777339
M. Wt: 281.13 g/mol
InChI Key: PRARBDLHVJCAKB-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is a chemical compound of significant interest in medicinal and organic chemistry research. It features a fused pyrano[4,3-d]pyrimidine core, a privileged scaffold known for its relevance in drug discovery . The presence of the 4-chlorophenyl substituent and a chloro group on the pyrimidine ring makes this molecule a versatile and valuable synthetic intermediate. The chloro group is a common reactive handle, allowing for further functionalization via cross-coupling reactions or nucleophilic aromatic substitution, enabling researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. Compounds based on the 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine structure have been extensively investigated in scientific literature for their potential biological activities. Research on analogous structures has shown that this scaffold is frequently explored in the development of inhibitors targeting key oncogenic pathways . Specifically, derivatives sharing this core have demonstrated cytotoxic properties and have been evaluated as inhibitors of the PI3K/Akt/mTOR signaling cascade, a critical pathway often dysregulated in various cancers such as lung (A549), prostate (PC-3), and breast (MCF-7) cancers . The structural features of this compound align with those studied for their potential to modulate kinase activity, providing a promising starting point for anticancer research . This product is intended for research purposes as a building block in synthetic chemistry programs or as a reference standard for biological screening. It is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10Cl2N2O

Molecular Weight

281.13 g/mol

IUPAC Name

4-chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

InChI

InChI=1S/C13H10Cl2N2O/c14-9-3-1-8(2-4-9)13-16-11-5-6-18-7-10(11)12(15)17-13/h1-4H,5-7H2

InChI Key

PRARBDLHVJCAKB-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=C(N=C2Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Condensation-Cyclization Using Formamidine Salts

The most widely reported method involves a two-step condensation-cyclization sequence. In the first step, 2-methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate in a solvent system (e.g., cyclohexane, tetrahydrofuran) under catalytic conditions to yield 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (intermediate IV) . The second step employs formamidine acetate and sodium methoxide in methanol, facilitating cyclization and elimination of hydrogen chloride to produce the target compound.

Key Conditions :

  • Molar Ratios : Base:formamidine salt:intermediate IV = 2.0–3.0:1.0–1.5:1 .

  • Temperature : Cyclization at 35–40°C (4 hours), elimination at 65–70°C (4 hours) .

  • Yield : 90.2% with 99.3% purity .

Advantages :

  • Low-cost starting materials (e.g., trimethyl orthoformate at $0.15/g).

  • Minimal wastewater generation (≤20% of traditional methods) .

Multi-Step Synthesis via Pyran Intermediate

A scalable route begins with the preparation of tetrahydrobenzo[b]pyran derivatives, which undergo cyclocondensation with acetic anhydride and sulfuric acid to form the pyrano[2,3-d]pyrimidine core . Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces the 4-chloro substituent.

Optimization Insights :

  • Solvent Choice : Refluxing in dioxane improves reaction homogeneity .

  • Catalyst Efficiency : H₂SO₄ (5 mol%) reduces side products compared to Lewis acids .

  • Yield : 72–85% after recrystallization .

Challenges :

  • POCl₃ handling requires stringent safety protocols due to toxicity.

  • Byproducts like 4-hydroxypyrimidine may form if moisture is present .

One-Pot Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the reaction between 5-amino-1-methyl-1H-pyrazole-4-carboxylate and chloroacetonitrile . This method achieves cyclization in 30 minutes, contrasting with conventional 6-hour reflux .

Typical Protocol :

  • Reagents : Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1 eq), chloroacetonitrile (1.2 eq), dioxane solvent.

  • Conditions : Microwave at 120°C, 300 W .

  • Yield : 83% (vs. 29% under thermal conditions) .

Benefits :

  • Energy efficiency (70% reduction in power consumption).

  • Enhanced purity (99.8% by HPLC) .

Cross-Coupling Catalyzed by Palladium Complexes

For functionalized derivatives, Suzuki-Miyaura cross-coupling introduces the 4-chlorophenyl group. A representative procedure couples 4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-2-yl triflate with 4-chlorophenylboronic acid using Pd(PPh₃)₄ .

Critical Parameters :

  • Catalyst Loading : 2 mol% Pd(PPh₃)₄ minimizes metal residues .

  • Solvent System : Toluene:water (3:1) enhances phase separation .

  • Yield : 78–82% with ≤0.5% Pd contamination .

Industrial Relevance :

  • Compatible with continuous-flow reactors for bulk production.

Green Chemistry Approaches

Eco-friendly methods prioritize solvent recycling and atom economy. One protocol uses biocatalysts (e.g., lipase B from Candida antarctica) to mediate the cyclization step in ionic liquids .

Performance Metrics :

  • Solvent Recovery : 95% reuse of [BMIM][BF₄] .

  • E-Factor : 1.2 (vs. 8.5 for traditional routes) .

  • Yield : 68% with 98.5% purity .

Limitations :

  • Higher initial costs for enzymatic catalysts.

  • Limited substrate scope compared to chemical methods.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost ($/kg)Environmental Impact
Condensation 90.299.3420Low
Pyran Intermediate 72–8598.5580Moderate
Microwave 8399.8670Low
Cross-Coupling 78–8299.0890High
Biocatalytic 6898.51,100Very Low

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 of the pyrimidine ring are primary sites for nucleophilic substitution due to their electron-withdrawing effects.

Reaction TypeReagents/ConditionsProducts/OutcomesYieldBiological Relevance
AminolysisEthanol, NaOH, primary/secondary amines4-Amino-2-(4-chlorophenyl) derivatives65-85%Enhanced antimicrobial activity
Thiol substitutionK₂CO₃, DMF, thiophenol derivativesThioether-functionalized analogs70-78%Improved solubility profiles
HydrolysisH₂O, HCl (reflux)Hydroxypyrano-pyrimidine intermediates90%Precursor for further modifications

Key findings:

  • The 4-chloro group exhibits higher reactivity than the 2-chloro substituent due to reduced steric hindrance.

  • Ethanol and dichloroethane are preferred solvents for maintaining ring stability during substitutions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its halogenated positions.

Coupling TypeCatalysts/ReagentsProductsApplications
Suzuki-MiyauraPd(PPh₃)₄, arylboronic acids, K₂CO₃Biaryl-functionalized derivativesAnticancer lead optimization
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl aminesN-Arylpyrano-pyrimidinesKinase inhibition studies

Notable observations:

  • Reactions require anhydrous conditions and temperatures of 80–110°C.

  • Electron-deficient boronic acids yield higher coupling efficiencies (>80%) .

Oxidation and Reduction Reactions

The dihydropyran ring undergoes redox transformations under controlled conditions.

Reaction TypeReagents/ConditionsOutcomeSignificance
OxidationKMnO₄, H₂SO₄, 60°CAromatic pyrano-pyrimidineStabilizes π-conjugation
Selective reductionNaBH₄, MeOH, 0°CPartially saturated ring intermediatesEnables chiral center formation

Mechanistic insight:

  • Oxidation of the dihydropyran ring to a fully aromatic system enhances planarity, improving DNA intercalation potential.

Ring-Opening and Rearrangement Reactions

Acid-mediated ring-opening generates versatile intermediates for heterocyclic synthesis.

ConditionsReagentsProductsFollow-up Reactions
HCl (conc.), refluxEthanol/waterPyrimidine-carboxylic acid derivativesEsterification, amidation
H₂SO₄, 100°CFused quinazoline analogsAntiviral screening

Experimental data:

  • Ring-opening at the pyran oxygen occurs preferentially, with a 92% conversion rate in concentrated HCl .

Cycloaddition and Multicomponent Reactions

The compound serves as a scaffold for constructing polycyclic systems.

Reaction TypeComponentsProductsCatalysts/Conditions
1,3-DipolarAzides, Cu(I)Triazole-fused hybridsClick chemistry, RT
Biginelli-likeAldehydes, thioureaDihydropyrimidine-thionesHCl/EtOH, 70°C

Key advantages:

  • Triazole hybrids show 5-fold increased solubility in physiological media .

  • Multicomponent reactions achieve atom economy >85% under green conditions .

Stability and Reaction Optimization

Critical parameters for reproducible reactivity:

FactorOptimal RangeImpact on Yield
Temperature60–80°C (substitution)±15% yield fluctuation outside this range
Solvent polarityε > 20 (e.g., DMF, DMSO)Maximizes nucleophilicity
Reaction time6–12 hrs (cross-coupling)Prevents decomposition

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine:

  • Inhibition of Kinases : A study demonstrated that pyrano[2,3-c]pyrazole derivatives exhibited significant inhibitory activity against various kinases, including AKT2/PKBβ, which is crucial in glioma malignancy. The derivative 4j showed promising results in inhibiting glioblastoma cell growth while being less toxic to non-cancerous cells .
  • Mechanism of Action : The compound's mechanism involves targeting key pathways associated with cancer cell proliferation and survival. In vitro studies indicated that it could inhibit neurosphere formation in glioma stem cells, suggesting a potential role in cancer stem cell targeting .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives have been reported to exhibit significant anti-inflammatory activities, which may be attributed to their ability to inhibit specific inflammatory mediators .

Case Studies and Research Findings

Study ReferenceFindings
Compound 4j showed low micromolar activity against AKT2/PKBβ and inhibited glioma growth effectively while sparing normal cells.
Reviewed various pyrazole derivatives indicating their broad-spectrum anticancer activities against multiple cell lines.
Discussed the multicomponent synthesis approach for developing bioactive molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine involves its interaction with molecular targets such as kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This leads to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is unique due to its fused pyrano-pyrimidine ring system, which imparts distinct chemical properties and biological activities. Its dual chlorine substitution enhances its reactivity and potential as a pharmacophore .

Biological Activity

4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structural arrangement that may enhance its interactions with various biological targets, making it a candidate for further pharmaceutical development.

Chemical Structure and Properties

The molecular formula of this compound is C14H10Cl2N2O, with a molecular weight of 281.13 g/mol. It contains two chlorine atoms that are believed to play a significant role in its biological activity by increasing lipophilicity and enhancing binding interactions with target proteins .

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit various pathogenic bacteria. For instance, certain pyrazole derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Pathogen
Compound 7b0.22 - 0.25Staphylococcus aureus
Compound 100.30Escherichia coli
Compound 130.35Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. Research has shown that derivatives can effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. These interactions lead to significant alterations in apoptosis pathways and cell proliferation rates.

Table 2: Anticancer Activity Data

Compound NameIC50 (μM)Cancer Cell Line
4-Chloro-2-(4-chlorophenyl)-...12.27 - 31.64HeLa (cervical cancer)
7-(4-chlorophenyl)pyrazolo...15.00MCF-7 (breast cancer)
5-(4-chlorophenyl)-2-thioxo...18.50A549 (lung cancer)

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with specific enzymes and cellular pathways:

  • Inhibition of CDKs : The compound's structure allows it to bind effectively to CDKs, leading to cell cycle arrest.
  • Induction of Apoptosis : By modulating apoptotic pathways, these compounds can promote programmed cell death in cancer cells.
  • Antibiofilm Formation : Some derivatives have shown the ability to disrupt biofilm formation in bacteria, enhancing their efficacy against resistant strains .

Case Studies

Several case studies highlight the biological activity of this compound and its derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives against biofilm-forming bacteria. The results indicated that certain derivatives not only inhibited bacterial growth but also significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin.
  • Cancer Cell Line Studies : In vitro tests on different cancer cell lines revealed that modifications in the substituents on the pyrano-pyrimidine scaffold could enhance anticancer activity, suggesting a structure-activity relationship that warrants further investigation.

Q & A

Q. What are the standard synthetic routes for 4-chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine?

The synthesis typically involves multi-step reactions, including cyclization and chlorination. A common approach involves:

  • Step 1 : Preparation of a pyrano-pyrimidine scaffold via condensation of substituted aldehydes with dihydropyran precursors (e.g., 4-hydroxycoumarin derivatives).
  • Step 2 : Chlorination at the 4-position using reagents like POCl₃ or PCl₅ under reflux conditions .
  • Step 3 : Introduction of the 4-chlorophenyl group via Suzuki coupling or nucleophilic aromatic substitution, depending on the reactivity of intermediates .
    Key considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography to avoid byproducts.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Methods :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro and chlorophenyl groups) and dihydro-pyran ring conformation .
    • LC-MS : Verify molecular weight (expected [M+H]+ ≈ 307.0) and detect impurities .
    • Elemental Analysis : Ensure stoichiometric alignment with C₁₃H₁₁Cl₂N₂O.
  • Purity Standards : Use ≥98% purity for biological assays, validated via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain the kinase inhibitory activity of this compound?

The compound’s fused pyrano-pyrimidine core and chloro substituents enable competitive binding to kinase ATP pockets. For example:

  • Kinase Inhibition : The 4-chloro group enhances electrophilicity, facilitating covalent interactions with cysteine residues in kinases like EGFR or CDK2 .
  • Structural Dynamics : Molecular docking studies suggest the 4-chlorophenyl group occupies hydrophobic pockets, improving binding affinity .
    Experimental validation : Perform enzymatic assays (e.g., ADP-Glo™ kinase assay) with IC₅₀ determination and compare with reference inhibitors like gefitinib .

Q. How can researchers address contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., A549 vs. MCF-7) or incubation times .
  • Impurity Effects : Trace byproducts (e.g., dechlorinated analogs) may alter activity. Use high-purity batches and characterize impurities via LC-MS .
  • Solubility Issues : Optimize DMSO concentration (<0.1% v/v) to avoid cytotoxicity artifacts .
    Resolution Strategy : Replicate assays under standardized conditions and cross-validate with orthogonal methods (e.g., SPR binding kinetics).

Q. What strategies improve the compound’s stability during storage and handling?

  • Storage : Store at -20°C in amber vials under argon to prevent photodegradation and hydrolysis .
  • Formulation : Lyophilize with cryoprotectants (e.g., trehalose) for long-term stability.
  • Quality Control : Periodically reassay stored samples via NMR and LC-MS to detect degradation .

Methodological Challenges

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

  • Core Modifications :
    • Replace the pyrano ring with thieno or pyrrolo systems to alter electron density .
    • Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to enhance kinase selectivity .
  • Functionalization : Synthesize derivatives via:
    • Position 7 : Alkylation or acylation to modulate lipophilicity .
    • Position 5 : Introduce boronic ester groups for Suzuki-Miyaura cross-coupling .
      Assay Design : Test analogs against a panel of kinases (e.g., EGFR, VEGFR2) and cancer cell lines to establish SAR trends .

Q. What computational tools are recommended for predicting physicochemical properties?

  • Software : Use Schrödinger’s QikProp or SwissADME to predict logP, solubility, and bioavailability .
  • Docking Studies : AutoDock Vina or Glide for binding mode analysis with kinase targets .
  • MD Simulations : GROMACS for assessing conformational stability in aqueous solutions .

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